molecular formula C7H8Cl2N2O B11897577 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol

1-(3,5-Dichloropyrazin-2-yl)propan-1-ol

Cat. No.: B11897577
M. Wt: 207.05 g/mol
InChI Key: BRMKTQRFDIVNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichloropyrazin-2-yl)propan-1-ol is a chemical compound with the molecular formula C₇H₈Cl₂N₂O and a molecular weight of 207.05 g/mol . It is characterized by the presence of a pyrazine ring substituted with two chlorine atoms at positions 3 and 5, and a propanol group at position 1. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol typically involves the reaction of 3,5-dichloropyrazine with a suitable propanol derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,5-Dichloropyrazin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,5-Dichloropyrazin-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interfere with cellular signaling pathways, resulting in anticancer activity .

Comparison with Similar Compounds

1-(3,5-Dichloropyrazin-2-yl)propan-1-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.05 g/mol

IUPAC Name

1-(3,5-dichloropyrazin-2-yl)propan-1-ol

InChI

InChI=1S/C7H8Cl2N2O/c1-2-4(12)6-7(9)11-5(8)3-10-6/h3-4,12H,2H2,1H3

InChI Key

BRMKTQRFDIVNNN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=C(N=C1Cl)Cl)O

Origin of Product

United States

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